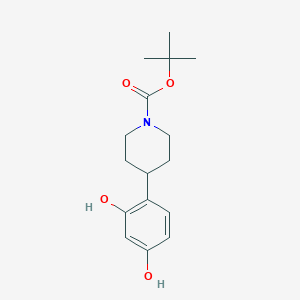

Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 2,4-dihydroxyphenyl substituent at the 4-position of the piperidine ring. This structure combines aromatic hydroxyl groups with a sterically protective tert-butyl moiety, making it a versatile intermediate in medicinal chemistry. It has been utilized in synthesizing pharmaceutically active compounds, particularly as a precursor for salts and derivatives targeting neurological or antimicrobial applications .

The synthesis involves functionalizing the piperidine scaffold through nucleophilic substitution or coupling reactions. For example, hydroxylation or aromatic substitution at the 4-position is critical for modulating bioactivity. The 2,4-dihydroxyphenyl group enhances hydrogen-bonding capacity, which may improve binding to biological targets like enzymes or receptors.

Properties

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-8-6-11(7-9-17)13-5-4-12(18)10-14(13)19/h4-5,10-11,18-19H,6-9H2,1-3H3 |

InChI Key |

OAXLYQHWTVPMSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 2,4-dihydroxybenzaldehyde with tert-butyl 4-piperidone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of pilot plant preparation techniques. These methods ensure the safe and efficient production of the compound on a larger scale, often involving the use of automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound. These products can have varied applications in different fields of research and industry .

Scientific Research Applications

Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby promoting targeted protein degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the tert-butyl piperidine-1-carboxylate core but differ in substituents at the 4-position, leading to distinct physicochemical and biological properties:

Tert-butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate

- Structural Features: Fluorine atoms at the 2- and 4-positions of the phenoxy group.

- Synthesis: Prepared via Mitsunobu reaction using tert-butyl 4-hydroxypiperidine-1-carboxylate, 2,4-difluorophenol, and triphenylphosphine in THF .

- Key Differences :

- Fluorine substituents increase lipophilicity (logP) compared to hydroxyl groups.

- Reduced hydrogen-bonding capacity but enhanced metabolic stability.

- Applications : Explored as intermediates for bromodomain inhibitors due to improved pharmacokinetic profiles .

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate

- Structural Features : A hydrophobic 4-methylpentyl chain at the 4-position.

- Synthesis : Alkylation of piperidine followed by Boc protection (86% yield) .

- Key Differences :

- Higher hydrophobicity enhances membrane permeability but reduces aqueous solubility.

- Lacks aromatic or hydrogen-bonding groups, limiting target specificity.

- Applications : Used in late-stage C–H functionalization studies to introduce hydroxyl or amine groups .

Tert-butyl 4-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate

- Structural Features : A thioether-linked 2,4-dichlorophenyl group.

- Synthesis : Thiol-alkylation reactions under mild conditions .

- Chlorine atoms enhance electronegativity and resistance to oxidative degradation.

- Applications : Investigated as antiviral or antibacterial agents due to halogenated aromatic motifs .

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

- Structural Features : A benzoyl group with fluorine substituents.

- Synthesis : Friedel-Crafts acylation or coupling reactions .

- Key Differences: Ketone group introduces a hydrogen-bond acceptor, contrasting with the dihydroxyphenyl donor. Fluorine atoms stabilize the aromatic ring, enhancing electron-withdrawing effects.

- Applications: Potential use in kinase inhibitors due to aromatic stacking interactions .

Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Structural Features: Pyridinyl and amino groups at the 4-position.

- Synthesis : Reductive amination or Suzuki-Miyaura coupling .

- Key Differences: Amino group enables protonation at physiological pH, improving water solubility. Pyridine ring facilitates π-π stacking and coordination with metal ions.

- Applications : Explored in CNS-targeted therapies due to blood-brain barrier penetration .

Comparative Data Table

Research Findings and Trends

- Hydroxyl vs. Halogen Substituents : Hydroxyl groups (as in the target compound) improve target engagement via hydrogen bonding but may reduce metabolic stability. Fluorine or chlorine substituents enhance lipophilicity and stability, favoring prolonged half-lives .

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., dihydroxyphenyl, pyridinyl) enable π-π interactions critical for enzyme inhibition, while aliphatic chains (e.g., 4-methylpentyl) prioritize membrane permeability .

- Synthetic Flexibility : The tert-butyl carbamate group facilitates easy deprotection, enabling rapid diversification of the piperidine scaffold for structure-activity relationship (SAR) studies .

Biological Activity

Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 251.30 g/mol

- CAS Number : 150008-24-5

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a 2,4-dihydroxyphenyl moiety.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent functionalization with the dihydroxyphenyl group. The synthetic route often utilizes standard organic reactions such as alkylation and esterification.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing piperidine rings have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb) .

In a study evaluating structure-activity relationships (SAR) of piperidine derivatives, compounds with similar structures displayed IC values ranging from 13 μM to 22 μM against Mtb . This suggests that modifications to the piperidine scaffold can enhance biological activity.

Antioxidant Activity

The presence of hydroxyl groups in the phenolic moiety contributes to the antioxidant properties of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have indicated that similar compounds can scavenge free radicals effectively .

Case Studies

- Antitubercular Activity : A series of piperidine derivatives were tested for their ability to inhibit Mtb growth. The results indicated that modifications to the piperidine structure could lead to improved potency against this pathogen .

- Antioxidant Evaluation : In vitro assays demonstrated that compounds with hydroxyl substitutions exhibited significant free radical scavenging activities. This suggests potential applications in formulations aimed at reducing oxidative stress .

Research Findings

Recent studies have focused on understanding the mechanism of action of piperidine derivatives:

- Mechanism Insights : The inhibition of key enzymes involved in bacterial metabolism has been identified as a primary mechanism through which these compounds exert their antimicrobial effects. For example, MenA inhibitors targeting menaquinone biosynthesis pathways in Mtb have shown promising results .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of similar compounds reveal that lipophilicity and solubility are critical factors influencing their bioavailability and therapeutic efficacy .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.